Angiotensin I/II (5-8)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAHIIILDHXJU-XSXWSVAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430963 | |
| Record name | CTK1B7855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-50-6 | |
| Record name | CTK1B7855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways of Angiotensin Ii 5 8 Formation and Metabolism
Generation of Angiotensin II (5-8)
Cleavage of Angiotensin IV to Form Angiotensin-(5-8) by Specific Aminopeptidases
The primary pathway for the formation of Angiotensin II (5-8) involves the enzymatic cleavage of its precursor, Angiotensin IV. This process is mediated by specific aminopeptidases that remove amino acids from the N-terminus of the Angiotensin IV molecule.
Key enzymes identified in this pathway include Aminopeptidase (B13392206) N (APN) and Dipeptidylaminopeptidase (DAP). physiology.org Studies conducted on rat mesangial cells have shown that Angiotensin IV is metabolized into several smaller peptides, with Angiotensin II (5-8) being the most significant product. physiology.org The formation of Angiotensin II (5-8) from Angiotensin IV involves the removal of the N-terminal Valine-Tyrosine dipeptide. nih.gov
Research has demonstrated the distinct roles of both APN and DAP in this process. APN is capable of cleaving the N-terminal valine from Angiotensin IV to produce Angiotensin II (4-8). physiology.org Subsequently, or alternatively, DAP can cleave the Val-Tyr dipeptide from Angiotensin IV, directly yielding Angiotensin II (5-8). physiology.orgnih.gov The importance of these enzymes is highlighted by experiments using specific inhibitors. For instance, when APN activity is blocked by an inhibitor like PC-18, the degradation of Angiotensin IV is only partially prevented, with Angiotensin II (5-8) being the primary resulting metabolite, indicating the continued action of DAP. physiology.org Complete protection of Angiotensin IV from degradation is achieved only when inhibitors for both APN and DAP are used simultaneously. physiology.org
Table 1: Key Aminopeptidases in Angiotensin IV Cleavage
| Enzyme | Action on Angiotensin IV | Resulting Peptide |
|---|---|---|
| Aminopeptidase N (APN) | Cleaves N-terminal Valine | Angiotensin II (4-8) |
| Dipeptidylaminopeptidase (DAP) | Cleaves N-terminal Val-Tyr dipeptide | Angiotensin II (5-8) |
Other Potential Proteolytic Pathways Yielding Angiotensin II (5-8)
Beyond the direct cleavage of Angiotensin IV, Angiotensin II (5-8) can be generated through other proteolytic pathways originating from larger angiotensin peptides. This tetrapeptide has been identified as a major metabolite in the degradation of Angiotensin I, Angiotensin II, and Angiotensin III in primary cultures of rat brain cells, indicating multiple routes for its formation.
One significant alternative pathway involves the endopeptidase neprilysin (NEP). Neprilysin acts directly on Angiotensin II, cleaving the Tyr4–Ile5 bond to form two smaller fragments: the N-terminal tetrapeptide Angiotensin (1-4) and the C-terminal tetrapeptide Angiotensin (5-8). This pathway bypasses the sequential amino acid removal characteristic of aminopeptidases and provides a direct route from the primary effector hormone, Angiotensin II, to Angiotensin II (5-8).
Table 2: Proteolytic Pathways for Angiotensin II (5-8) Formation
| Precursor Peptide | Enzyme(s) | Resulting Peptide(s) |
|---|---|---|
| Angiotensin IV | Dipeptidylaminopeptidase (DAP) | Angiotensin II (5-8) |
| Angiotensin II | Neprilysin (NEP) | Angiotensin (1-4) and Angiotensin II (5-8) |
| Angiotensin I, II, III | Various peptidases in neuronal and glial cells | Multiple fragments, including Angiotensin II (5-8) |
Degradation and Inactivation of Angiotensin II (5-8)
The metabolism of Angiotensin II (5-8) is characterized by its further breakdown into smaller, inactive peptide fragments. While it is often considered a terminal, inactive product of the renin-angiotensin system cascade, evidence suggests it can be a substrate for further enzymatic action. nih.gov
Studies on the metabolism of Angiotensin IV in rat mesangial cells have shown the appearance of not only Angiotensin II (5-8) but also the smaller fragment Angiotensin II (6-8). physiology.org This indicates that Angiotensin II (5-8) can undergo further proteolysis, likely through the removal of the N-terminal Isoleucine, to form Angiotensin II (6-8). This subsequent cleavage represents a key step in the inactivation of the Angiotensin II (5-8) peptide. The enzymes responsible for this specific degradation step are not fully characterized but are likely aminopeptidases capable of acting on the tetrapeptide.
Molecular Mechanisms of Angiotensin Ii 5 8 Action: Receptor Identification and Intracellular Signaling
Putative Receptor Interactions of Angiotensin II (5-8)
The interaction of Angiotensin II (5-8) with cellular receptors is a subject of ongoing research, with evidence pointing towards both potential novel receptor pathways and cross-reactivity with established angiotensin receptors.
Investigation for Novel Angiotensin Receptors Mediating Angiotensin II (5-8) Effects
Several studies suggest that Angiotensin II (5-8) may exert its biological effects through a receptor distinct from the well-characterized angiotensin receptor subtypes. Research on the antinociceptive effects of Angiotensin (5-8) in the ventrolateral periaqueductal gray (vlPAG) found that these effects were blocked by the non-selective angiotensin receptor antagonist saralasin (B108331), but not by selective antagonists for AT1, AT2, AT4, or Mas receptors. researchgate.net This finding points to the possibility that Angiotensin (5-8) acts via an as-yet-unidentified receptor in this specific context. researchgate.net
Further supporting this hypothesis, a study on GH3 lactosomatotroph pituitary tumor cells observed an anti-proliferative effect of Angiotensin (5-8). mdpi.com This effect was not prevented by antagonists for AT1, AT2, or AT4 receptors, leading researchers to suggest that the growth inhibition is not correlated with these known receptors and may involve a novel pathway. mdpi.com
Exploration of Cross-Reactivity with Established Angiotensin Receptor Subtypes (AT1R, AT2R, AT4R, MasR)
The evidence regarding the interaction of Angiotensin II (5-8) with established angiotensin receptors is conflicting. Some literature suggests that the peptide is largely inactive, being a metabolic product of Angiotensin II's degradation by enzymes like neurolysin. portlandpress.com Other studies report measurable, albeit weak, biological activity.
One line of research indicates that Angiotensin II (5-8) can interact with the Angiotensin II Type 1 Receptor (AT1R). A commercial supplier notes that Angiotensin II (5-8) is an endogenous fragment that binds to the AT1 receptor. medchemexpress.com This is supported by functional studies where the anxiogenic effects induced by microinfusions of Angiotensin (5-8) into the vlPAG were blocked by the AT1 receptor antagonist losartan (B1675146), but not by the AT2 receptor antagonist PD 123,319. researchgate.net This suggests that the observed effects in this brain region may be dependent on the local activation of AT1 receptors. researchgate.net
Conversely, other studies have found minimal to no significant interaction. Early research measuring pressor activity indicated that fragments like Angiotensin II (5-8) had significantly less activity compared to Angiotensin II and Angiotensin III. nih.gov A more direct investigation using microinjection of various angiotensin peptides into vascular smooth muscle cells found that Angiotensin II (5-8) had no effect on intracellular calcium levels, a hallmark of AT1R activation. ahajournals.org This is in stark contrast to Angiotensin II and Angiotensin (3-8), which did elicit a calcium response, suggesting that Angiotensin II (5-8) does not act on the same intracellular receptors in this cell type. ahajournals.org
The table below summarizes the conflicting findings on the receptor interactions of Angiotensin II (5-8).
| Receptor Subtype | Interaction Finding | Experimental Context | Reference(s) |
| Novel Receptor | Effects not blocked by known antagonists (AT1, AT2, AT4, Mas). | Antinociception in rat periaqueductal gray; Proliferation of GH3 pituitary cells. | researchgate.netmdpi.com |
| AT1R | Binds to the AT1 receptor. | Product information. | medchemexpress.com |
| AT1R | Anxiogenic effects blocked by AT1 antagonist (losartan). | Microinfusion into rat periaqueductal gray. | researchgate.net |
| Established Receptors | Low pressor activity compared to Angiotensin II. | In vivo pressor activity studies. | nih.gov |
| Established Receptors | No effect on intracellular calcium mobilization. | Microinjection into vascular smooth muscle cells. | ahajournals.org |
| Established Receptors | Considered an inactive metabolic fragment. | Review of Angiotensin metabolism. | portlandpress.com |
Intracellular Signaling Cascades Activated by Angiotensin II (5-8)
The intracellular signaling pathways initiated by Angiotensin II (5-8) are not well-defined, and much of the understanding is extrapolated from the known actions of its parent peptide, Angiotensin II. However, some studies have begun to elucidate specific pathways for the fragment itself.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., p38 MAPK)
Evidence directly linking Angiotensin II (5-8) to MAPK signaling exists. A study investigating the anti-proliferative effects of various angiotensins on GH3 pituitary tumor cells suggested a probable association with the MAPK pathways. mdpi.com The researchers concluded that the MAPK p38 pathway is specifically involved in the induction of apoptosis by both Angiotensin II and Angiotensin II (5-8). mdpi.com This indicates that, at least in these cells, Angiotensin II (5-8) can engage this critical signaling cascade that regulates cell fate. For context, the parent Angiotensin II peptide is a known activator of p38 MAPK in various cell types, including vascular smooth muscle cells and cardiomyocytes, often through the AT1 receptor. nih.govtandfonline.combioscientifica.com
Other Potential Kinase and Phosphatase Signaling Events
Direct evidence for the involvement of other specific kinases, such as Protein Kinase C (PKC), or protein phosphatases in the signaling of Angiotensin II (5-8) is currently limited in the scientific literature. Angiotensin II is a well-established activator of PKC isozymes, a process that is downstream of AT1R activation and the generation of diacylglycerol. mdpi.comnih.govnih.govoup.com
Similarly, the regulation of angiotensin signaling by phosphatases is an area of active research, with studies showing that other angiotensin fragments, like Angiotensin-(1-7), can activate tyrosine phosphatases such as SHP-1 to counteract MAPK signaling. ijmcmed.orgnih.gov Whether Angiotensin II (5-8) engages similar kinase or phosphatase pathways remains an area for future investigation.
Involvement of Second Messenger Systems in Angiotensin II (5-8) Responses
The involvement of second messenger systems, particularly calcium (Ca2+), in Angiotensin II (5-8) signaling is another area with conflicting reports. The classical signaling pathway for the AT1 receptor involves the Gq/11 protein, which activates Phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 subsequently binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. oup.com
One report suggests that Angiotensin II (5-8) binding to the AT1 receptor stimulates G-protein-coupled receptors and increases intracellular Ca2+ levels. medchemexpress.com However, a direct experimental test of this yielded the opposite result. In a study involving the microinjection of angiotensin peptides directly into vascular smooth muscle cells, Angiotensin II (5-8) failed to induce any rise in intracellular Ca2+, suggesting it does not activate the release of Ca2+ from intracellular stores in these cells. ahajournals.org This contradiction highlights the need for further research to clarify whether Angiotensin II (5-8) can utilize second messenger systems and in which specific cell types or conditions.
| Signaling Pathway/Event | Finding for Angiotensin II (5-8) | Experimental Context | Reference(s) |
| p38 MAPK Activation | Involved in the induction of apoptosis. | GH3 pituitary tumor cells. | mdpi.com |
| Calcium (Ca2+) Mobilization | Increases intracellular Ca2+ levels. | Product description, mechanism not detailed. | medchemexpress.com |
| Calcium (Ca2+) Mobilization | No effect on intracellular Ca2+ release or influx. | Direct microinjection into vascular smooth muscle cells. | ahajournals.org |
Cellular Effects of Angiotensin Ii 5 8 in Research Models
Modulation of Cell Proliferation and Growth
Angiotensin II (5-8) has been shown to influence the fundamental processes of cell proliferation and growth. The nature of this influence, whether it is stimulatory or inhibitory, is highly dependent on the specific cell type and the experimental context.
The progression of the cell cycle, a tightly regulated series of events leading to cell division, can be modulated by Angiotensin II (5-8). Research in vascular smooth muscle cells has indicated that Angiotensin II can act as a competence factor, particularly during the transition from the G1 to the S phase of the cell cycle. oup.com This suggests a role in preparing the cell for DNA synthesis. In spontaneously hypertensive rats, the enhanced production of endogenous Angiotensin II has been linked to the regulation of the cell cycle, specifically promoting the progression from the G1 to the S phase and increasing the activity of cyclin-dependent kinase 2 (CDK2). oup.com Depending on the cell type, Angiotensin II can either induce cell cycle progression or, in other cases, cause an arrest in the G1 phase, leading to cellular hypertrophy. ahajournals.org The upregulation of cell cycle-dependent kinase inhibitors, such as p27Kip1, is an important mechanism in this G1-phase arrest. ahajournals.orgahajournals.org
Angiotensin II (5-8) exerts a complex and often contradictory influence on cell viability and the induction of apoptosis, or programmed cell death. In certain contexts, Angiotensin II has been shown to induce apoptosis. For instance, in human endothelial cells, Angiotensin II can trigger apoptosis, a process that is associated with the activation of caspase-3, a key enzyme in the apoptotic cascade. ahajournals.org Similarly, studies on rat renal proximal tubular epithelial cells have indicated that Angiotensin II has a damaging effect by directing them towards apoptosis. nih.govnih.gov This pro-apoptotic effect has also been observed in GH3 cells, where it is thought to be mediated by the MAPK p38 pathway. mdpi.com
Conversely, in other cell types and conditions, Angiotensin II can promote cell survival. For example, in some cancer cell lines like HT29, Angiotensin II has been observed to decrease apoptosis in a dose-dependent manner. mdpi.com The balance between cell survival and apoptosis in response to Angiotensin II is influenced by the specific receptors activated and the downstream signaling pathways engaged. ahajournals.org
Regulation of Cellular Secretion and Gene Expression
A significant aspect of the cellular activity of Angiotensin II (5-8) involves the regulation of the secretion of signaling molecules and the modulation of gene expression, thereby impacting a broad spectrum of cellular functions.
Angiotensin II is recognized as a pro-inflammatory cytokine that can stimulate the expression of other inflammatory mediators. researchgate.net It can induce the production of various cytokines and chemokines, which are crucial for orchestrating inflammatory responses. nih.gov In tissues like the kidney, heart, and vasculature, Angiotensin II promotes an inflammatory response by fostering the expression of pro-inflammatory chemokines, which in turn leads to the accumulation of immune cells. nih.gov For example, Angiotensin II can induce the production of the potent monocyte chemoattractant MCP-1 in cultured monocytes. nih.gov It also stimulates the release of specific cytokines and chemokines from T cells, which facilitates their recruitment to sites of inflammation. nih.gov Furthermore, Angiotensin II has been shown to stimulate the expression of the chemokine RANTES in rat glomerular endothelial cells. jci.org In macrophages, Angiotensin II up-regulates the gene expression of IL-6 and TNF-α. core.ac.uk
| Cell Type | Cytokine/Chemokine Affected | Observed Effect |
| Monocytes | MCP-1 | Increased production nih.gov |
| T Cells | Various cytokines and chemokines | Stimulated release nih.gov |
| Glomerular Endothelial Cells | RANTES | Stimulated mRNA and protein expression jci.org |
| Macrophages | IL-6, TNF-α | Upregulated gene expression core.ac.uk |
The modulation of nitric oxide (NO) release is a critical component of the vascular effects of Angiotensin II. NO is a powerful vasodilator that plays a key role in maintaining vascular health. Studies have shown that Angiotensin II can stimulate NO production in endothelial cells. ahajournals.org This effect can be mediated through both AT1 and AT2 receptors. ahajournals.org For instance, in afferent arterioles of mice, Angiotensin II-induced NO release is mediated by AT1 receptors. nih.gov In conscious rats, it has been demonstrated that Angiotensin II acts on AT2 receptors to stimulate the renal production of NO. scispace.com However, the effect of Angiotensin II on NO synthase (NOS) expression can be complex. In medullary thick ascending limbs, Angiotensin II has been found to decrease the expression of NOS3. nih.gov Long-term inhibition of NO synthase can lead to an Angiotensin II-dependent form of hypertension, highlighting the intricate feedback loop between these two systems. ahajournals.org
| Research Model | Receptor Involved | Effect on NO Release |
| Rat Aorta | AT2 | Kinin-dependent stimulation ahajournals.org |
| Bovine Endothelial Cells | AT1 | Rapid stimulation ahajournals.org |
| Mouse Afferent Arterioles | AT1 | Increased NO release nih.gov |
| Conscious Rats (Renal) | AT2 | Stimulated production scispace.com |
| Medullary Thick Ascending Limbs | - | Decreased NOS3 expression nih.gov |
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide, and its synthesis and secretion can be influenced by Angiotensin II. Research has shown that Angiotensin II stimulates ET-1 secretion in cultured rat mesangial cells. nih.gov In human cultured endothelial cells, Angiotensin II also increases the release of ET-1 in a time- and dose-dependent manner, an effect that is mediated by the AT1 receptor. nih.gov Similarly, in rat aortic smooth muscle cells, Angiotensin II induces ET-1 gene expression through the extracellular signal-regulated kinase (ERK) pathway. oup.com Furthermore, in adult human cardiac fibroblasts, Angiotensin II induces the synthesis and secretion of both TGF-β1 and ET-1 through the AT1R/Gαq cascade. mdpi.com This indicates that Angiotensin II can regulate ET-1 production across various cell types involved in cardiovascular function. The release of ET-1 in response to Angiotensin II is likely mediated by an increase in intracellular calcium. mdpi.com
| Cell Type | Effect on Endothelin-1 | Mediating Pathway/Receptor |
| Rat Mesangial Cells | Stimulated secretion | - nih.gov |
| Human Cultured Endothelial Cells | Increased release | AT1 receptor nih.gov |
| Rat Aortic Smooth Muscle Cells | Induced gene expression | ERK pathway oup.com |
| Adult Human Cardiac Fibroblasts | Induced synthesis and secretion | AT1R/Gαq cascade mdpi.com |
Cellular Remodeling Processes Affected by Angiotensin II (5-8)
Angiotensin II (5-8), an endogenous C-terminal fragment of the potent vasoconstrictor Angiotensin II, has been investigated for its biological activities, including its role in cellular remodeling. medchemexpress.com Research has revealed that, unlike its parent peptide which often promotes growth, Angiotensin II (5-8) can exert inhibitory effects on cell growth processes. Specifically, in studies utilizing the GH3 lactosomatotroph pituitary tumor cell line, Angiotensin II (5-8) has been shown to induce anti-proliferative effects. mdpi.comnih.gov
Detailed research findings indicate that Angiotensin II (5-8) significantly diminishes the viability and proliferation of these pituitary tumor cells. mdpi.comnih.govnih.gov This inhibitory action on cell growth was confirmed by measuring BrdU (bromodeoxyuridine) incorporation during DNA synthesis, a key marker of cell proliferation. nih.govnih.gov The data suggest that Angiotensin II (5-8) directly interacts with the cells to reduce their number and inhibit proliferation, representing a key cellular remodeling effect. nih.gov
Table 1: Cellular Remodeling Effects of Angiotensin II (5-8)
| Compound | Research Model (Cell Line) | Observed Effect | Citation |
|---|---|---|---|
| Angiotensin II (5-8) | GH3 lactosomatotroph pituitary tumor cells | Decreased cell viability | mdpi.comnih.govnih.govnih.gov |
| Angiotensin II (5-8) | GH3 lactosomatotroph pituitary tumor cells | Inhibited cellular proliferation (reduced BrdU incorporation) | nih.govnih.gov |
Interactions with Other Intracellular Pathways
The cellular effects of Angiotensin II (5-8) are mediated through its interaction with specific intracellular signaling pathways. Research has pointed to a significant role for the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in its mechanism of action. mdpi.comnih.gov
The p38 MAPK pathway, which is often associated with cellular stress responses, anti-proliferation, and apoptosis, appears to be a key mediator of the inhibitory actions of Angiotensin II (5-8). mdpi.comnih.govnih.gov Studies have concluded that the p38 MAPK pathway is involved in the induction of apoptosis by Angiotensin II (5-8) and is essential for its inhibitory effects on cellular survival. mdpi.comnih.govnih.gov In contrast, the p44/42 MAPK (also known as ERK1/2) pathway, which is typically involved in mitogenic and anti-apoptotic signaling, does not appear to be essential for the actions of Angiotensin II (5-8). mdpi.comnih.govnih.gov Inhibition of the p44/42 MAPK pathway did not alter the anti-proliferative effects induced by Angiotensin II (5-8) in GH3 cells. nih.gov
Notably, the growth-inhibitory effects of Angiotensin II (5-8) appear to be independent of the classical angiotensin receptors. nih.gov Experiments using antagonists for the Angiotensin II Type 1 (AT1), Type 2 (AT2), and Type 4 (AT4) receptors failed to prevent the decrease in cell viability and proliferation induced by Angiotensin II (5-8). nih.govnih.gov This suggests that this peptide may act through a novel, as-yet-unidentified receptor or pathway to exert its anti-proliferative effects. nih.gov
Table 2: Interactions of Angiotensin II (5-8) with Intracellular Pathways
| Pathway | Interaction with Angiotensin II (5-8) | Observed Outcome in Research Models | Citation |
|---|---|---|---|
| p38 MAPK | Mediates inhibitory actions on cellular survival. | The p38 MAPK pathway is implicated in the induction of apoptosis by Angiotensin II (5-8). | mdpi.comnih.govnih.gov |
| p44/42 MAPK (ERK1/2) | No significant influence on its action. | Inhibition of this pathway did not affect the anti-proliferative activity of Angiotensin II (5-8). | mdpi.comnih.govnih.gov |
| AT1, AT2, AT4 Receptors | Does not appear to mediate its anti-proliferative effects. | Receptor antagonists for AT1, AT2, and AT4 did not block the inhibitory effects of Angiotensin II (5-8) on cell growth. | mdpi.comnih.govnih.gov |
Physiological and Pathophysiological Roles of Angiotensin Ii 5 8 in Non Clinical Systems
Renal System Dynamics in Experimental Models
The kidney has a comprehensive local Renin-Angiotensin System that is crucial for regulating renal hemodynamics and tubular transport functions, thereby maintaining sodium balance and blood pressure. nih.govphysiology.org This intrarenal RAS operates with a degree of independence from the systemic RAS, featuring a local cascade of angiotensin peptide metabolism. mdpi.com
Within the kidney, Angiotensin II is metabolized into several smaller, active fragments. ahajournals.org This process is particularly prominent in the renal proximal tubules, which express high levels of the enzymes responsible for this metabolism. mdpi.com For instance, aminopeptidase (B13392206) A (APA) converts Angiotensin II to Angiotensin III. ahajournals.org Aminopeptidase N (APN) further metabolizes Angiotensin III to Angiotensin IV. ahajournals.org
The parent peptide, Angiotensin II, has well-established effects on renal cells, particularly proximal tubule cells. As a fragment of Angiotensin II, Angiotensin II (5-8) is part of a family of peptides that collectively influence these cells. Angiotensin II is known to act on the Na+/H+ exchanger in the proximal tubules, a key mechanism for sodium reabsorption. medchemexpress.com
In experimental models, Angiotensin II has also been shown to have pathophysiological effects, including the induction of apoptosis in cultured rat and human proximal tubular cells. physiology.org Furthermore, Angiotensin II can increase albumin endocytosis in these cells through a mechanism involving the AT2 receptor. pnas.org Given that Angiotensin II (5-8) is a constituent of the local angiotensin environment, it may play a role in modulating or contributing to these cellular functions, although its specific and independent impact on renal cells remains an area for further investigation.
Table 4: Effects of the Angiotensin System on Renal Proximal Tubule Cells
| Cellular Function | Effect of Angiotensin II | Receptor/Mechanism | Potential Relevance of Angiotensin II (5-8) |
|---|---|---|---|
| Ion Transport | Acts on the Na+/H+ exchanger to promote sodium reabsorption. medchemexpress.com | Primarily AT1 receptor-mediated. mdpi.com | As a local peptide, may contribute to the overall modulation of tubular transport. |
| Cell Viability | Induces apoptosis in cultured proximal tubular cells. physiology.org | Complex signaling involving oxidative stress. physiology.org | Potential contributor to local pathophysiological signaling. |
| Protein Handling | Increases albumin endocytosis. pnas.org | Mediated by the AT2 receptor and protein kinase B activation. pnas.org | May modulate protein uptake pathways in disease states. |
Cardiovascular System in Animal Models
In animal models, Angiotensin IV has demonstrated significant, often protective, effects on the cardiovascular system, frequently counteracting the detrimental actions of Angiotensin II.
Studies on isolated rat hearts and cultured cardiac cells have elucidated the cellular mechanisms behind the cardioprotective effects of Angiotensin IV. It has been shown to mitigate Angiotensin II-induced cardiac injury and dysfunction, particularly in the context of ischemia/reperfusion. daneshyari.comnih.gov
Key cellular responses to Angiotensin IV in animal models include:
Inhibition of Cardiomyocyte Hypertrophy: Angiotensin IV has been found to inhibit the hypertrophy of neonatal cardiomyocytes induced by Angiotensin II. daneshyari.comnih.gov
Anti-apoptotic Effects: It protects cardiac cells from apoptosis (programmed cell death) triggered by Angiotensin II. daneshyari.comnih.gov
Reduction of Cardiac Fibroblast Proliferation: Angiotensin IV can suppress the proliferation of cardiac fibroblasts and their synthesis of collagen, which are key processes in the development of cardiac fibrosis. daneshyari.comnih.gov
These effects are primarily mediated through the AT4 receptor, as the protective actions of Angiotensin IV are nullified when the receptor is blocked or its expression is reduced using siRNA knockdown techniques. daneshyari.comnih.gov
| Cellular Process | Effect of Angiotensin IV | Mediating Receptor | Animal Model System |
|---|---|---|---|
| Cardiomyocyte Hypertrophy (Ang II-induced) | Inhibition | AT4 Receptor | Neonatal rat cardiomyocytes |
| Cardiac Cell Apoptosis (Ang II-induced) | Inhibition | AT4 Receptor | Neonatal rat cardiomyocytes |
| Cardiac Fibroblast Proliferation (Ang II-induced) | Inhibition | AT4 Receptor | Neonatal rat cardiac fibroblasts |
| Collagen Synthesis (Ang II-induced) | Inhibition | AT4 Receptor | Neonatal rat cardiac fibroblasts |
Angiotensin IV is an integral component of local renin-angiotensin systems (RAS) found in various tissues, including the heart, blood vessels, and kidneys. wikipedia.orgnih.gov Within these local systems, Angiotensin IV often exhibits functions that are distinct from, and sometimes opposite to, those of Angiotensin II. The discovery of the AT4 receptor, which specifically binds Angiotensin IV, has been crucial in understanding these interactions. nih.gov This receptor has been identified as insulin-regulated aminopeptidase (IRAP). nih.gov
The interaction of Angiotensin IV with the local RAS is characterized by:
Counter-regulation of Angiotensin II effects: As detailed in the previous section, Angiotensin IV, via the AT4 receptor, can counteract the pro-hypertrophic and pro-fibrotic effects of Angiotensin II in the heart. daneshyari.comnih.gov
Modulation of blood flow: In peripheral tissues like the kidney, Angiotensin IV has been shown to regulate blood flow. nih.govnih.gov
Emerging Roles in Other Organ Systems (e.g., Immune System, Hematopoiesis)
Recent research has begun to uncover the roles of Angiotensin IV beyond the cardiovascular system, particularly in the immune system and potentially in hematopoiesis.
In animal models of acute myocardial infarction, continuous infusion of Angiotensin IV has been shown to reduce the inflammatory response. nih.gov This anti-inflammatory effect is characterized by a reduction in the expression of inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, in vitro studies have shown that Angiotensin IV can alleviate hypoxia-induced reactive oxygen species (ROS) production and reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov
The role of the broader renin-angiotensin system in hematopoiesis is an area of active investigation, with studies indicating that Angiotensin II and Angiotensin-(1-7) can influence the proliferation and engraftment of hematopoietic progenitor cells. nih.govnih.gov While the direct role of Angiotensin IV in hematopoiesis is less defined, its presence and activity within the local bone marrow RAS suggest a potential modulatory function that is yet to be fully elucidated.
Implications in Disease Models Beyond Traditional Cardiovascular Focus
One of the most significant and well-documented roles of Angiotensin IV outside of the cardiovascular system is in the central nervous system, particularly in relation to cognitive function.
In various animal models of learning and memory, both central and peripheral administration of Angiotensin IV has been shown to enhance cognitive processes, including acquisition, consolidation, and recall. nih.govnih.gov Studies in rodent models of cognitive deficit have demonstrated that Angiotensin IV and its analogues can improve performance in tasks assessing spatial working memory and passive avoidance. nih.gov
These cognitive-enhancing effects are thought to be mediated by the AT4 receptor (IRAP) in the brain. nih.govbrighton.ac.uk The proposed mechanisms for these effects are multifaceted and include potential modulation of neuronal glucose uptake, prevention of the metabolism of other neuroactive peptides, and induction of changes in the extracellular matrix. brighton.ac.uk
| Organ System/Process | Observed Effect of Angiotensin IV | Key Findings in Animal Models |
|---|---|---|
| Immune System/Inflammation | Anti-inflammatory | Reduced inflammatory cytokines (MCP-1, ICAM-1, iNOS) and fibrosis after myocardial infarction. nih.gov |
| Central Nervous System/Cognition | Cognitive Enhancement | Improved acquisition, consolidation, and recall in learning and memory tasks. nih.gov Reversal of memory deficits in models of amnesia. nih.gov |
Advanced Research Methodologies for Angiotensin Ii 5 8 Investigation
Peptide Synthesis and Purification Techniques for Research Applications
The generation of Angiotensin II (5-8) and its analogues for research purposes is predominantly achieved through chemical synthesis, most commonly by the solid-phase peptide synthesis (SPPS) method. cdnsciencepub.comnih.govnih.gov This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
The SPPS process, specifically using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, is a widely adopted approach. nih.gov The synthesis begins with a resin, such as Wang-resin or Fmoc-aa-hydroxymethylated resin, which serves as the solid support. nih.govasianpubs.org The amino acid derivatives used in the synthesis have their side chains protected to prevent unwanted reactions. nih.gov For example, protected amino acids like Cys(Trt), His(Trt), Tyr(tBu), Arg(Pfb), and Asp(OtBu) are commonly used. nih.gov
Coupling of the amino acids is facilitated by activating agents. A common combination is N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in a solvent mixture like dichloromethane/dimethylformamide (DCM/DMF). nih.gov The progress of the coupling reaction can be monitored using tests like the Kaiser test. nih.gov After the complete peptide chain is assembled, it is cleaved from the resin support and the protecting groups are removed, often using a solution containing trifluoroacetic acid (TFA). nih.gov
Following synthesis, the crude peptide must be purified to remove byproducts and truncated sequences. The most common and effective method for this is high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). nih.govnih.gov This technique separates the target peptide based on its hydrophobicity. A C18 column is frequently used with a solvent system typically consisting of water and acetonitrile (B52724) with an ion-pairing agent like TFA. nih.gov The purity of the final peptide product is critical for biological research and is often required to be greater than 95% or 98%. nih.gov
| Technique | Description | Common Reagents/Materials | Reference(s) |
| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide is assembled sequentially while attached to an insoluble resin support. | Fmoc-protected amino acids, Wang-resin, DIC/HOBt, TFA | cdnsciencepub.comnih.govasianpubs.org |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatography technique used to separate, identify, and quantify components in a mixture. It is the standard for peptide purification. | C18 column, Acetonitrile, Water, Trifluoroacetic acid (TFA) | nih.govnih.gov |
Structural Elucidation and Characterization Methods (e.g., Mass Spectrometry)
Once a peptide is synthesized and purified, its identity and structural integrity must be confirmed. Mass spectrometry (MS) is an indispensable tool for this purpose due to its high sensitivity and accuracy. nih.govmdpi.com Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed. nih.govnih.govresearchgate.net
High-resolution MS can measure the molecular weight of the peptide with high precision, which allows for the confident assignment of its molecular formula. mdpi.com For Angiotensin II and its fragments, this confirms that the correct sequence of amino acids has been assembled. nih.gov
Tandem mass spectrometry (MS/MS or MSn) provides more detailed structural information. nih.govmdpi.com In this technique, the intact peptide ion (the precursor ion) is isolated and then fragmented through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions (product ions) are then analyzed. The pattern of fragmentation provides information about the amino acid sequence of the peptide. nih.gov For instance, analysis of the MS/MS spectra of Angiotensin II can yield detailed information about the sites of fragmentation and confirm the amino acid sequence. nih.gov The deviation between the theoretical mass and the measured mass of the fragments can be very low, indicating high accuracy. nih.gov
| Method | Application in Angiotensin Peptide Research | Key Information Obtained | Reference(s) |
| MALDI-TOF MS | Rapid determination of molecular weight of the synthesized peptide. | Molecular Mass Confirmation | nih.govnih.gov |
| LC-MS/MS | Separation of peptides followed by fragmentation and mass analysis. | Amino Acid Sequence Verification, Structural Integrity | nih.govmdpi.comresearchgate.net |
| Collision-Induced Dissociation (CID) | A technique used in tandem mass spectrometry to fragment molecular ions. | Fragmentation Patterns for Sequencing | nih.govresearchgate.net |
In Vitro Cell Culture Models for Functional Studies
In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms of action of Angiotensin II (5-8). These systems allow for controlled experiments on specific cell types, which is difficult to achieve in vivo.
Both primary cells, which are isolated directly from tissues, and immortalized cell lines are used in angiotensin research.
Primary cell cultures offer the advantage of being more physiologically relevant as they are derived directly from living organisms and retain many of their native characteristics. Examples include primary human proximal tubular cells (PTECs), which have been used to study the proteomic response to Angiotensin II stimulation. nih.gov Another example is the use of ventricular myocytes isolated from animal hearts to study hypertrophy. ahajournals.org However, primary cells have a limited lifespan and can be challenging to culture. nih.govbiorxiv.org
Immortalized cell lines are cells that have been modified to proliferate indefinitely, overcoming the Hayflick limit. biorxiv.orgbiorxiv.org This provides a consistent and readily available source of cells for experimentation. The H295R cell line is a widely used model for studying angiotensin-regulated aldosterone (B195564) production. jst.go.jp The rat cardiac myoblast cell line, H9c2, is used to model cardiac hypertrophy in response to Angiotensin II. acs.org More recently, new immortalized cell lines have been developed, such as the UM51-PrePodo-hTERT human podocyte progenitor cell line, which has been shown to be responsive to Angiotensin II. nih.govbiorxiv.org
| Cell Model Type | Examples Used in Angiotensin Research | Key Advantages | Reference(s) |
| Primary Cells | Human Proximal Tubular Epithelial Cells (PTECs), Rat Ventricular Myocytes, Rat Mesenteric Artery Smooth Muscle Cells | High physiological relevance, retain in vivo characteristics. | nih.govahajournals.orgsemanticscholar.org |
| Immortalized Cell Lines | H295R (Adrenocortical), H9c2 (Cardiac Myoblast), UM51-PrePodo-hTERT (Podocyte Progenitor), GH3 (Pituitary Tumor) | Unlimited proliferation, consistency, ease of genetic manipulation. | nih.govjst.go.jpacs.orgnih.gov |
To understand the functional effects of Angiotensin II (5-8), researchers employ a variety of assays to measure cellular responses.
Proliferation assays are used to determine if a peptide stimulates or inhibits cell growth. This can be measured by counting cell numbers over time or by using dye-based assays. For example, studies have shown that Angiotensin II can stimulate the proliferation of splenic lymphocytes and cells from pituitary tumors. nih.govnih.gov Conversely, Angiotensin II (5-8) has been shown to have an anti-proliferative effect on GH3 pituitary tumor cells, diminishing their viability and proliferation. nih.gov
Apoptosis assays detect programmed cell death. This can be assessed by looking for markers like cleaved caspase-3 or by using staining methods like Hoechst 33342/propidium iodide (PI) to identify cells with condensed chromatin. iiarjournals.orgnih.gov For instance, Angiotensin II has been shown to induce apoptosis in certain cell types, an effect that can be mediated by the MAPK p38 pathway. nih.gov
Secretion assays are used to measure the release of hormones or other proteins from cells in response to stimulation. For example, the H295R cell line is used to study Angiotensin II-stimulated aldosterone secretion. jst.go.jp The secretome (the collection of all secreted proteins) of primary cells can also be analyzed using techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) to identify all proteins whose secretion is regulated by angiotensin peptides. nih.gov
| Research Finding | Cell Line/Type | Peptide(s) Studied | Observed Effect | Reference(s) |
| Anti-proliferative effect | GH3 lactosomatotroph pituitary tumor cells | Angiotensin II, Angiotensin (5-8) | Diminished cell viability and proliferation. | nih.gov |
| Proliferation stimulation | Splenic lymphocytes from Agtr1a+/+ mice | Angiotensin II | Dose-dependent proliferation. | nih.gov |
| Apoptosis induction | GH3 cells | Angiotensin II, Angiotensin (5-8) | Induction of apoptosis, potentially via MAPK p38. | nih.gov |
| Increased protein synthesis | Post-infarcted ventricular myocytes | Angiotensin II | Increased phenylalanine incorporation, indicating hypertrophy. | ahajournals.org |
| Upregulation of CSC markers | Human lung cancer cells (NCI-H460) | Angiotensin II | Upregulated CD133 levels, increased spheroid formation. | iiarjournals.org |
| Regulation of protein secretion | Primary human proximal tubular cells (PTECs) | Angiotensin II | Differential regulation of 83 proteins in the secretome. | nih.gov |
Ex Vivo and In Vivo Animal Models
Ex vivo and in vivo animal models are crucial for understanding the integrated physiological effects of Angiotensin II (5-8) in a whole organism. ahajournals.org These models allow for the study of complex interactions between different organ systems that cannot be replicated in vitro. ahajournals.orgamegroups.org
Ex vivo studies often involve isolating tissues or organs from an animal and maintaining them in a viable state in the laboratory. For example, aortic rings can be isolated and used in an organ bath to study vascular reactivity and the contractile response to angiotensin peptides. frontiersin.orgsemanticscholar.org Another ex vivo model involves culturing developing renal papillas in a 3D matrix to study the effects of Angiotensin II on growth and morphogenesis. nih.gov
In vivo studies are performed in living animals. A common model involves the continuous infusion of angiotensin peptides using osmotic minipumps to induce conditions like hypertension or to study chronic effects on organ structure and function. nih.govamegroups.org Genetically modified animal models, such as mice lacking specific angiotensin receptors (e.g., Agtr1a–/– mice), are invaluable for dissecting the specific pathways through which these peptides act. nih.gov
To investigate the effects of angiotensin peptides in specific, localized areas, particularly within the central nervous system or the microvasculature, researchers use microinfusion or microdialysis techniques. nih.govportlandpress.comphysiology.org
Microinfusion involves the direct injection of a small volume of a substance into a discrete tissue area. For example, studies have microinfused Angiotensin II (5-8) directly into the ventrolateral periaqueductal gray (vlPAG) of the brain in rats to study its effects on defensive behaviors and anxiety. nih.gov
Microdialysis is a related technique where a small, semi-permeable probe is inserted into a tissue. This allows for the slow delivery of a substance into the surrounding interstitial fluid while simultaneously collecting samples from that fluid. portlandpress.com This method has been used extensively in human studies to deliver angiotensin peptides and their receptor antagonists locally to the cutaneous microvasculature of the forearm to study their effects on blood flow and vascular reactivity without causing systemic effects. portlandpress.comphysiology.orgphysiology.org
| Model/Technique | Application in Angiotensin Research | Key Findings/Observations | Reference(s) |
| Ex Vivo Aortic Ring Preparation | Assess vascular reactivity and stiffness. | Angiotensin II treatment increased isobaric aortic stiffness. | frontiersin.org |
| Ex Vivo Papillary Organ Culture | Study the role of Angiotensin II in renal development. | Angiotensin II attenuated the decrease in papillary length. | nih.gov |
| In Vivo Osmotic Minipump Infusion | Induce hypertension and study chronic effects. | Angiotensin II infusion leads to pathological changes in the aorta. | amegroups.org |
| In Vivo Microinfusion into Brain | Investigate behavioral effects in specific brain regions. | Microinfusion of Angiotensin (5-8) into the vlPAG produced anxiogenic-like effects. | nih.gov |
| In Vivo Microdialysis in Skin | Study local microvascular responses in humans. | Used to deliver Angiotensin II and antagonists to assess receptor-mediated changes in blood flow. | portlandpress.comphysiology.org |
Use of Transgenic and Knockout Models to Delineate Specific Roles
Genetically engineered animal models, particularly transgenic and knockout mice, are indispensable tools for dissecting the complex in vivo functions of the renin-angiotensin system (RAS) and its components. scielo.br By manipulating the expression of specific genes, researchers can investigate the physiological consequences and delineate the precise roles of peptides like Angiotensin II and its metabolites.
Transgenic models have been developed to overexpress components of the RAS. For example, transgenic rats that overexpress the mouse Ren-2 renin gene develop severe hypertension, highlighting the pressor effects of the system. scielo.br Conversely, knockout models, where a specific gene is inactivated, have provided profound insights into the fundamental roles of RAS components. Mouse models with targeted deletions of genes for angiotensinogen (B3276523) (Agt), renin (Ren1c), or the AT1a receptor have been instrumental. scielo.brnih.govmdpi.com
A key application of these models is to unravel the significance of tissue-specific RAS versus the circulating, endocrine system. Studies using transgenic mice with kidney-specific expression of human angiotensinogen revealed that a localized intrarenal RAS can lead to chronic hypertension independently of the systemic RAS. physiology.org This was demonstrated by the fact that these mice had elevated blood pressure without a corresponding increase in plasma Angiotensin II levels. physiology.org
Furthermore, combining these genetic modifications allows for more complex investigations. For instance, to confirm that angiotensin formation in the brain is dependent on renin, transgenic mice overexpressing angiotensinogen in brain astrocytes were crossed with renin knockout mice. nih.gov The resulting offspring, which lacked renin, failed to produce angiotensin peptides in the brain, confirming renin's essential role in the central RAS. nih.gov While these studies primarily focus on Angiotensin II, they create the foundational models necessary to investigate the generation and specific actions of its fragments, including Angiotensin II (5-8), within these defined physiological contexts. For example, analyzing the peptide profiles in the tissues of these animals can reveal how the absence or overexpression of a particular enzyme or precursor affects the metabolic pathways leading to smaller fragments like Angiotensin II (5-8).
| Table 1: Examples of Transgenic and Knockout Models in RAS Research | ||
|---|---|---|
| Model Type | Gene Modified | Key Finding/Application |
| Transgenic Rat | Mouse Ren-2 renin gene | Overexpression leads to severe hypertension, demonstrating the pressor role of the RAS. scielo.br |
| Knockout Mouse | Angiotensinogen (Agt) | Used to study the consequences of a complete lack of angiotensin peptides. nih.gov |
| Knockout Mouse | Renin (Ren1c) | Demonstrates the essential role of renin in the generation of angiotensin peptides. nih.gov |
| Kidney-Specific Transgenic Mouse | Human Angiotensinogen (hAGT) | Revealed the importance of the intrarenal RAS in blood pressure regulation, independent of the systemic RAS. physiology.org |
| Brain-Specific Transgenic x Knockout Mouse | Agt overexpression in astrocytes + Renin knockout | Confirmed that brain Ang II production is dependent on renin. nih.gov |
Molecular and Biochemical Techniques for Receptor and Signaling Pathway Analysis
Receptor Binding Assays and Radioligand Studies
Receptor binding assays are fundamental for characterizing the interactions between ligands like Angiotensin II (5-8) and their receptors. These assays typically use a radiolabeled ligand to quantify binding to cell membranes or tissue sections that express the target receptor. A commonly used radioligand is an iodine-125 (B85253) (¹²⁵I) labeled analog of Angiotensin II, such as ¹²⁵I-[Sar¹,Ile⁸]Ang II, which is chosen for its high affinity and specificity to angiotensin receptors. portlandpress.comoup.com
The basic principle involves incubating the tissue or cell preparation with the radioligand until binding reaches a steady state. nih.gov The amount of bound radioactivity is then measured. To distinguish specific binding (to the receptor of interest) from non-specific binding (to other cellular components), parallel incubations are performed in the presence of a high concentration of an unlabeled competitor ligand. oup.com
Competition binding assays are a powerful variation of this technique. Here, the ability of an unlabeled compound, such as Angiotensin II (5-8) or a synthetic antagonist, to displace the radioligand from the receptor is measured. portlandpress.com The results are used to determine the compound's affinity for the receptor, often expressed as the IC₅₀ value—the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. portlandpress.com For instance, studies have used this method to compare the binding affinities of different AT₁ receptor antagonists like losartan (B1675146) and irbesartan. portlandpress.com
Saturation binding assays are another key application, where increasing concentrations of the radioligand are used to determine the total number of receptors in a sample (Bmax) and the radioligand's dissociation constant (Kd). ahajournals.orgnih.gov These parameters provide crucial information about receptor density and affinity. Such assays have been used to show that overexpression of the AT₁ receptor in transgenic mouse hearts leads to a more than 200-fold increase in receptor density (Bmax) compared to control animals. ahajournals.org
Gene Expression Analysis (RT-qPCR, RNA Sequencing)
Investigating how Angiotensin II and its fragments regulate cellular processes often involves analyzing changes in gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are two powerful techniques used for this purpose.
RT-qPCR is used to measure the abundance of specific messenger RNA (mRNA) transcripts. jpp.krakow.plmdpi.com This technique first converts RNA from a sample into complementary DNA (cDNA) and then amplifies the cDNA target using PCR. The amplification process is monitored in real-time, allowing for precise quantification of the initial amount of mRNA. It is frequently used to validate findings from broader screening methods or to examine the expression of a few specific genes of interest, such as the AT₁ and AT₂ receptors. jpp.krakow.plmdpi.com
RNA sequencing provides a comprehensive, unbiased view of the entire transcriptome—the complete set of RNA transcripts in a cell or tissue. ahajournals.org This technique allows for the discovery of novel transcripts, including long noncoding RNAs (lncRNAs), and provides quantitative data on the expression levels of thousands of genes simultaneously. ahajournals.orgspandidos-publications.com For example, RNA-seq was used to identify all transcripts, including novel lncRNAs, that are regulated by Angiotensin II in vascular smooth muscle cells. ahajournals.org Similarly, it helped identify differentially expressed genes in cardiac fibroblasts treated with Angiotensin II, revealing potential new targets for preventing cardiac remodeling. spandidos-publications.comspandidos-publications.com The quality of the RNA used for these experiments is critical, and its integrity is often assessed using a Bioanalyzer to ensure reliable results. ucl.ac.uk
| Table 2: Comparison of Gene Expression Analysis Techniques | ||
|---|---|---|
| Technique | Principle | Primary Application in Angiotensin Research |
| RT-qPCR | Measures the abundance of specific mRNA transcripts by reverse transcription followed by real-time PCR amplification. jpp.krakow.pl | Quantifying expression changes in specific genes, such as AT1 and AT2 receptors, or validating RNA-seq data. mdpi.comahajournals.org |
| RNA Sequencing (RNA-seq) | High-throughput sequencing of all RNA in a sample to provide a comprehensive profile of the transcriptome. ahajournals.org | Discovering novel genes and noncoding RNAs regulated by Angiotensin II; identifying global gene expression networks. ahajournals.orgspandidos-publications.comnih.gov |
Protein Expression and Localization Studies (Western Blot, Immunofluorescence, Confocal Microscopy)
To complement gene expression data, it is essential to study the corresponding proteins. Western blotting, immunofluorescence, and confocal microscopy are standard techniques for analyzing protein expression and subcellular localization.
Western blotting is used to detect and quantify specific proteins in a sample. antibodies-online.comnovusbio.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein. antibodies-online.com This method has been widely used to measure the expression levels of angiotensin receptors and downstream signaling proteins in response to stimuli. For instance, Western blotting has shown that Angiotensin II treatment can alter the expression of AT₁ receptors in renal proximal tubule cells. ahajournals.org It has also been used to detect changes in the phosphorylation state of signaling proteins like Smad 1/5/8 in response to Angiotensin II. researchgate.net
Immunofluorescence is a technique used to visualize the location of a specific protein within a cell or tissue. researchgate.net It involves using an antibody to label the protein of interest, and this primary antibody is then detected by a secondary antibody that is conjugated to a fluorescent dye. When viewed under a fluorescence microscope, the location of the protein is revealed by the fluorescent signal. This method has been used to show the localization of AT₁ receptors in the stromal smooth muscle of the human prostate and to visualize Angiotensin II itself in kidney arterioles. oup.comresearchgate.net
Confocal microscopy is an advanced form of fluorescence microscopy that allows for the generation of high-resolution, three-dimensional images of a sample. ahajournals.org By eliminating out-of-focus light, it provides sharp optical sections through the specimen. This technique is particularly valuable for studying the subcellular localization and trafficking of proteins. For example, confocal microscopy has been used to track the internalization of the AT₁ receptor from the cell surface into the cytoplasm following stimulation with Angiotensin II. ahajournals.orgoup.com It has also been employed to monitor intracellular calcium levels in response to Angiotensin II microinjection by using fluorescent calcium indicators like fluo 3. ahajournals.org
Protein-Protein Interaction Methodologies (e.g., Co-immunoprecipitation)
Understanding the function of Angiotensin II (5-8) and its receptors requires identifying the proteins they interact with. Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment. ahajournals.org
The principle of Co-IP involves using an antibody to capture a specific protein of interest (the "bait") from a cell lysate. If this protein is part of a stable complex, its binding partners (the "prey") will be pulled down with it. plos.org The entire complex is isolated using protein A/G-agarose beads, and after washing away non-specifically bound proteins, the components of the complex are separated by gel electrophoresis and identified, typically by Western blotting. ahajournals.orgplos.org
This methodology has been crucial in elucidating the signaling complexes associated with angiotensin receptors. For example, Co-IP experiments have demonstrated that upon agonist stimulation, the AT₁ receptor associates with caveolin-1, a key protein in caveolae-mediated signaling. ahajournals.org Other studies have used Co-IP to show that the AT₁ receptor can form complexes with other receptors, such as the D3 dopamine (B1211576) receptor, and that this interaction is modulated by Angiotensin II. ahajournals.org Furthermore, Co-IP has been used to investigate interactions between the AT₂ receptor and its signaling partners, such as the Gαi protein. portlandpress.com
Enzyme Activity Measurements
The biological effects of the renin-angiotensin system are tightly controlled by the activity of enzymes that generate and degrade angiotensin peptides. Measuring the activity of these enzymes is therefore critical for understanding the regulation of the system.
The activity of angiotensin-converting enzyme (ACE), which converts Angiotensin I to Angiotensin II, is often measured using synthetic substrates that release a fluorescent product upon cleavage. arvojournals.org A common substrate is hippuryl-L-histidyl-L-leucine. arvojournals.org The rate of the fluorophore's release is proportional to the enzyme's activity.
More physiologically relevant assays measure the generation of natural angiotensin peptides directly. nih.gov For instance, a highly sensitive method for measuring ACE activity involves incubating plasma with Angiotensin I and then quantifying the amount of Angiotensin II produced. nih.gov This is often achieved using a radioimmunoassay (RIA) where high-affinity monoclonal antibodies trap the newly generated Angiotensin II, protecting it from degradation and allowing for its quantification. nih.gov
Pharmacological Tools in Research: Selective Receptor Antagonists and Agonists
The investigation of the biological roles of Angiotensin II (5-8), a C-terminal tetrapeptide fragment of Angiotensin II, relies heavily on pharmacological tools that modulate the receptors to which it binds. As an endogenous peptide, Angiotensin II (5-8) is known to interact primarily with the Angiotensin II Type 1 (AT1) receptor. medchemexpress.commedchemexpress.commedchemexpress.com Consequently, the pharmacological agents used to study its effects are typically selective antagonists and agonists for this receptor. However, research indicates that the pharmacology of Angiotensin II (5-8) may be more complex, with some effects potentially mediated by other, less characterized, receptor sites.
Selective Receptor Antagonists
Selective antagonists are crucial for determining whether the observed effects of Angiotensin II (5-8) are mediated through a specific receptor. In the context of Angiotensin II (5-8) research, AT1 receptor antagonists are the most commonly employed tools. These compounds block the AT1 receptor, thereby preventing Angiotensin II (5-8) from binding and eliciting a cellular response. medchemexpress.commedchemexpress.com This methodology helps to elucidate the physiological processes specifically governed by the interaction of Angiotensin II (5-8) with the AT1 receptor.
A variety of nonpeptide AT1 receptor antagonists, often referred to as angiotensin receptor blockers (ARBs), have been developed. scielo.orgaafp.org While these were primarily designed to counteract the effects of the main effector hormone, Angiotensin II, they are invaluable for studying its fragments, including Angiotensin II (5-8).
Interestingly, one study investigating the pain-modulating effects of Angiotensin (5-8) in the rat ventrolateral periaqueductal gray found that its antinociceptive action was blocked by the non-selective angiotensin receptor antagonist, Saralasin (B108331). researchgate.netahajournals.org However, the effect was not blocked by selective antagonists for AT1, AT2, AT4, or Mas receptors, suggesting the involvement of a different, uncharacterized receptor in this specific neuronal pathway. researchgate.net
Table 1: Examples of Receptor Antagonists Used in Angiotensin Research
| Compound | Primary Receptor Target(s) | Type |
|---|---|---|
| Losartan | AT1 | Selective Antagonist |
| Candesartan | AT1 | Selective Antagonist |
| Irbesartan | AT1 | Selective Antagonist |
| Valsartan | AT1 | Selective Antagonist |
| Telmisartan | AT1 | Selective Antagonist |
| Eprosartan | AT1 | Selective Antagonist |
| Saralasin | AT1/AT2 | Non-selective Antagonist |
Selective Receptor Agonists
Selective agonists are molecules that mimic the action of the endogenous ligand by binding to and activating a specific receptor. In research, they are used to initiate the signaling cascade associated with a particular receptor to study its downstream effects. For Angiotensin II (5-8), its activity has been characterized as that of an agonist or partial agonist at the AT1 receptor. medchemexpress.commedchemexpress.comcapes.gov.br
Research on constitutively active (mutated) human AT1 receptors has shown that Angiotensin II (5-8) can act as a partial agonist. capes.gov.br The parent molecule, Angiotensin II, is the full and most potent agonist at the AT1 receptor and is often used as a benchmark in studies. medchemexpress.comoup.com The investigation into more selective agonists for receptors that may be targeted by Angiotensin II (5-8) is an ongoing area of research. For instance, while not directly targeting a receptor for Angiotensin II (5-8), the development of the first selective nonpeptide AT2 receptor agonist, Compound 21, highlights the continuing effort to create precise tools for dissecting the complexities of the renin-angiotensin system. google.com
Table 2: Examples of Receptor Agonists Used in Angiotensin Research
| Compound | Primary Receptor Target(s) | Type |
|---|---|---|
| Angiotensin II | AT1/AT2 | Endogenous Agonist |
| Angiotensin II (5-8) | AT1 | Endogenous Agonist/Partial Agonist |
Emerging Concepts and Future Research Directions for Angiotensin Ii 5 8
Unraveling the Identity of Angiotensin II (5-8)-Specific Receptors
A significant area of future research lies in the definitive identification and characterization of specific receptors for Angiotensin II (5-8). While it is known to be an endogenous C-terminal fragment of the potent vasoconstrictor Angiotensin II, the precise receptor through which it exerts its effects remains elusive. medchemexpress.commedchemexpress.commedchemexpress.com Some studies suggest it may interact with known angiotensin receptors, albeit with different affinities. For instance, it has been described as a less effective agonist at the Angiotensin AT1 receptor. medchemexpress.com However, other research indicates the existence of a novel, yet-to-be-identified receptor.
In studies on the rat ventrolateral periaqueductal gray matter, the non-selective angiotensin receptor antagonist saralasin (B108331) was able to block the antinociceptive effects of Angiotensin II (5-8). nih.gov Conversely, selective antagonists for AT1, AT2, AT4, and Mas receptors did not have the same inhibitory effect, suggesting that Angiotensin II (5-8) may act through an unknown receptor type in this context. nih.gov The AT4 receptor, which binds Angiotensin IV (Ang II 3-8), has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), but it shows low affinity for Angiotensin II. guidetopharmacology.org The potential for other, uncharacterized binding sites for Angiotensin II fragments like Angiotensin II (5-8) remains an exciting avenue for investigation. nih.gov
Investigating the Biological Significance of "Putatively Inactive" Angiotensin Fragments
Historically, many angiotensin fragments, including Angiotensin II (5-8), were considered inactive byproducts of Angiotensin II degradation. nih.gov However, a growing body of evidence challenges this notion, suggesting that these fragments possess distinct biological activities. scielo.brresearchgate.net For example, research has demonstrated that Angiotensin II (5-8) can elicit dose-dependent and receptor-mediated antinociception. nih.gov This effect appears to be selective, as the fragment did not alter blood pressure or have an effect on vascular or intestinal smooth muscle cells in the same study. nih.gov
Furthermore, studies on pituitary tumor cells have shown that Angiotensin II (5-8), along with Angiotensin II and Angiotensin IV, had an anti-proliferative effect. mdpi.com Interestingly, the signaling pathways involved appeared to differ between the fragments. While the inhibitory effect of Angiotensin II was linked to the MAPK p44/42 pathway, this was not the case for Angiotensin II (5-8), hinting at distinct intracellular mechanisms of action. mdpi.comnih.gov These findings underscore the importance of re-evaluating the roles of so-called "inactive" fragments and exploring their potential as modulators of various physiological processes.
Exploration of Novel Physiological and Pathophysiological Contexts
Future research should aim to explore the involvement of Angiotensin II (5-8) in a wider range of physiological and pathophysiological settings. The renin-angiotensin system is implicated in a multitude of processes beyond cardiovascular control, including inflammation, immune responses, and even cancer. nih.govmedsci.org Given that Angiotensin II (5-8) is a product of Angiotensin II metabolism, it is plausible that it plays a role in these contexts as well.
The local production of angiotensin peptides within various tissues, such as the heart, kidney, and brain, suggests that these fragments could have specific, localized functions. ahajournals.orgnih.gov For instance, the demonstration of Angiotensin II (5-8)'s antinociceptive effects in the brain opens up possibilities for its involvement in pain modulation pathways. nih.gov Investigating the presence and activity of Angiotensin II (5-8) in different disease models, such as those for neurodegenerative disorders, inflammatory conditions, or metabolic diseases, could reveal novel therapeutic targets.
Potential for Angiotensin II (5-8) as a Biomarker or Research Target in Experimental Settings
The potential of Angiotensin II (5-8) as a biomarker or a specific research target in experimental models warrants further investigation. Changes in the levels of various angiotensin peptides have been associated with different pathological states. nih.gov Monitoring the levels of Angiotensin II (5-8) in biological fluids or tissues could provide insights into the activity of the renin-angiotensin system and its downstream processing enzymes in specific diseases.
As a research target, the selective modulation of Angiotensin II (5-8) activity could help to elucidate its specific functions. The development of selective agonists and antagonists for the putative Angiotensin II (5-8) receptor would be invaluable tools for such studies. These pharmacological probes would allow researchers to dissect the contribution of this specific fragment from the broader effects of Angiotensin II and other active peptides within the RAS cascade.
Integrative Omics Approaches to Understand System-Level Interactions
To gain a comprehensive understanding of the role of Angiotensin II (5-8), future research should employ integrative "omics" approaches. Transcriptomics, proteomics, and metabolomics can provide a system-level view of the molecular changes induced by this peptide. nih.gov By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to Angiotensin II (5-8), researchers can identify the signaling pathways and biological networks it modulates.
Elucidation of Angiotensin II (5-8) Role in Intracrine and Paracrine Signaling Networks
The concept of a local or tissue-specific renin-angiotensin system has gained significant traction, with evidence for both paracrine (acting on neighboring cells) and intracrine (acting within the cell of origin) signaling. wikipedia.orgnih.govwikipedia.org Angiotensin peptides can be synthesized locally in various tissues and can also be internalized from the extracellular space. physiology.orgnih.gov Future research should investigate the potential for Angiotensin II (5-8) to participate in these local signaling networks.
It is plausible that Angiotensin II (5-8) is generated intracellularly from Angiotensin II and exerts its effects within the same cell or on adjacent cells. wikipedia.org Exploring the intracellular localization of Angiotensin II (5-8) and its potential interactions with intracellular targets, including receptors on organelles like the nucleus and mitochondria, could reveal novel mechanisms of action. wikipedia.orgphysiology.org Understanding the role of Angiotensin II (5-8) in these intricate local signaling pathways will be essential for a complete understanding of the renin-angiotensin system's complexity.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying Angiotensin I/II (5-8) in biological samples, and what are their limitations?
- Answer : The most common methods include enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and liquid chromatography-mass spectrometry (LC-MS).
- ELISA is cost-effective and high-throughput but may cross-react with structurally similar peptides.
- LC-MS offers higher specificity and sensitivity, particularly for distinguishing between Angiotensin I and II fragments, but requires advanced instrumentation and expertise in sample preparation (e.g., solid-phase extraction to remove interfering substances) .
- Key considerations include peptide stability (e.g., protease inhibitors during sample collection) and validation against synthetic standards to ensure accuracy .
Q. What is the physiological role of the Angiotensin I/II (5-8) fragment in the renin-angiotensin system (RAS)?
- Answer : The (5-8) fragment (H-Pro-Phe-His-Leu-OH) is a cleavage product of Angiotensin I, generated by angiotensin-converting enzyme (ACE). It serves as an intermediate in the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. Studies suggest this fragment may modulate ACE activity through feedback mechanisms, though its direct bioactivity remains less characterized compared to full-length Angiotensin II . Structural studies using nuclear magnetic resonance (NMR) have elucidated its conformational dynamics, which may influence receptor binding .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the bioactivity of Angiotensin I/II (5-8) across experimental models?
- Answer : Contradictions often arise from differences in model systems (e.g., cell lines vs. animal models) or assay conditions. Methodological strategies include:
- Standardizing experimental protocols : Ensure consistent peptide concentrations, buffer conditions (e.g., pH, ionic strength), and endpoint measurements (e.g., vasoconstriction assays vs. gene expression profiling) .
- Comparative meta-analysis : Systematically evaluate studies using tools like PRISMA guidelines to identify confounding variables (e.g., genetic background in animal models or comorbidities in clinical cohorts) .
- Mechanistic validation : Use CRISPR/Cas9 knockout models to isolate the fragment’s effects from other RAS components .
Q. What experimental designs are optimal for studying the impact of ACE gene polymorphisms (e.g., I/D variants) on Angiotensin I/II (5-8) dynamics?
- Answer :
- Cohort stratification : Genotype participants using polymerase chain reaction (PCR) for the ACE I/D polymorphism and stratify analyses by genotype. This approach revealed that the D/D genotype correlates with 47% higher serum ACE levels, influencing Angiotensin II production .
- Longitudinal studies : Track Angiotensin I/II (5-8) ratios in plasma over time to assess how polymorphisms affect peptide turnover rates.
- Multi-omics integration : Combine genomic data with proteomic profiling (e.g., tandem mass spectrometry) to identify downstream signaling pathways modulated by the fragment .
Q. How should researchers design trials to evaluate the therapeutic potential of targeting Angiotensin I/II (5-8) in acute kidney injury (AKI)?
- Answer :
- Randomized controlled trials (RCTs) : Use placebo-controlled, double-blind designs with patient-centered outcomes (e.g., glomerular filtration rate). The ATHOS-3 trial demonstrated the feasibility of this approach for Angiotensin II infusion in vasodilatory shock .
- Biomarker-driven enrollment : Include patients with elevated angiotensin I/II ratios, a predictor of AKI risk, to enhance trial sensitivity .
- Mechanistic sub-studies : Incorporate urinary metabolomics or single-cell RNA sequencing to elucidate tissue-specific effects of the fragment .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships of Angiotensin I/II (5-8) in preclinical studies?
- Answer :
- Non-linear regression models : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.
- Covariate adjustment : Use multivariate regression to control for variables like age, sex, or baseline RAS activity, as demonstrated in post-hoc analyses of the ATHOS-3 trial .
- Sensitivity analysis : Test the robustness of findings by excluding outliers or applying bootstrapping methods .
Q. How can researchers integrate structural biology data to predict Angiotensin I/II (5-8) interactions with ACE2 or MAS1 receptors?
- Answer :
- Molecular docking simulations : Use tools like AutoDock Vina to model fragment binding to ACE2 active sites. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
- Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of peptide-receptor complexes to identify critical residues for mutagenesis studies .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess conformational stability under physiological conditions (e.g., pH 7.4, 150 mM NaCl) .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in studies involving Angiotensin I/II (5-8) synthesis and characterization?
- Answer :
- Detailed synthetic protocols : Report solid-phase peptide synthesis (SPPS) parameters (e.g., resin type, coupling reagents) and purification methods (e.g., HPLC gradients) .
- Batch-to-batch validation : Use matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry to confirm peptide purity (>95%) and identity.
- Data transparency : Deposit raw data (e.g., chromatograms, spectra) in public repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
